molecular formula C16H13N3O2S2 B276202 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one

Cat. No. B276202
M. Wt: 343.4 g/mol
InChI Key: WNRWTOVKORASPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one exerts various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in these cells. Additionally, studies have shown that this compound can lower blood glucose levels and blood pressure.

Advantages and Limitations for Lab Experiments

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, it exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. One direction is to further investigate its mechanism of action and to identify its molecular targets in the body. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, diabetes, and hypertension. Additionally, future research could focus on optimizing the synthesis method for this compound and developing new derivatives with improved biological activity.

Synthesis Methods

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one can be synthesized using various methods. One method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form 4-methoxyphenylthiosemicarbazide. This compound is then reacted with 2-acetylthiophene to form 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. Another method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form 4-methoxyphenylthiosemicarbazide. This compound is then reacted with 2-acetylthiophene in the presence of sulfuric acid to form 8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one.

Scientific Research Applications

8-(4-methoxyphenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Studies have also shown that this compound has potential as an anticonvulsant, antidiabetic, and antihypertensive agent.

properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-12-methyl-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

InChI

InChI=1S/C16H13N3O2S2/c1-9-8-22-16-17-12-7-13(10-3-5-11(21-2)6-4-10)23-14(12)15(20)19(16)18-9/h3-7H,8H2,1-2H3

InChI Key

WNRWTOVKORASPW-UHFFFAOYSA-N

SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1

Canonical SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)OC)N=C2SC1

Origin of Product

United States

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